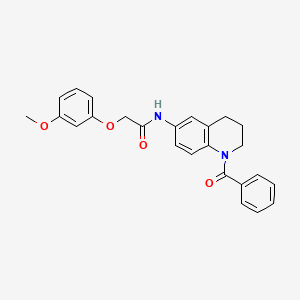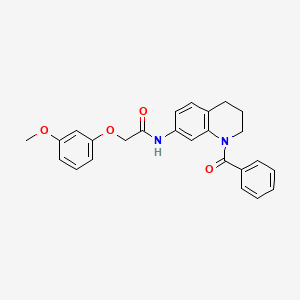
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide, also known as N-benzoyl-2-methoxyphenoxyacetamide (BMPAA), is a novel synthetic compound that has been studied for its potential applications in biomedical and pharmacological research. BMPAA is a member of the quinoline family, which is composed of a wide range of compounds with diverse biological activities. BMPAA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, BMPAA has been used in the laboratory as a substrate for a variety of biochemical and physiological studies.
科学研究应用
BMPAA has been studied for its potential applications in biomedical and pharmacological research. It has been used as a substrate in a variety of biochemical and physiological studies, including studies of the effects of BMPAA on cell proliferation, apoptosis, and inflammation. Additionally, BMPAA has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. BMPAA has also been used in the laboratory as a substrate for a variety of biochemical and physiological studies.
作用机制
The mechanism of action of BMPAA is not yet fully understood. However, it is believed that BMPAA may act by binding to and blocking the activity of certain enzymes involved in the regulation of cell proliferation and apoptosis. Additionally, BMPAA may also interact with certain receptors, such as the estrogen receptor, and may act as an agonist or antagonist depending on the context.
Biochemical and Physiological Effects
BMPAA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that BMPAA can inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cell lines. Additionally, BMPAA has been shown to inhibit the activity of certain enzymes involved in the regulation of cell proliferation and apoptosis. BMPAA has also been shown to possess anti-inflammatory and anti-microbial properties.
实验室实验的优点和局限性
BMPAA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, BMPAA has been used in a variety of biochemical and physiological studies. However, there are some limitations to the use of BMPAA in laboratory experiments. BMPAA is not stable in solution and must be stored in a dry, airtight container. Additionally, BMPAA is not very soluble in water and must be dissolved in a suitable solvent before use.
未来方向
The potential applications of BMPAA are vast and there are numerous areas of research that could be explored in the future. One potential area of research is the development of new and improved synthesis methods for BMPAA. Additionally, further studies could be conducted to better understand the mechanism of action of BMPAA and to identify new and improved therapeutic applications. Additionally, further research could be conducted to explore the potential of BMPAA as an anti-inflammatory, anti-cancer, and anti-microbial agent. Finally, further research could be conducted to explore the potential of BMPAA in the treatment of other diseases and conditions.
合成方法
BMPAA can be synthesized using a variety of methods. One common method involves the reaction of benzoyl chloride with 2-(3-methoxyphenoxy)acetic acid in the presence of anhydrous potassium carbonate. This reaction occurs in two steps, with the first step involving the formation of the benzoyl ester and the second step involving the formation of the quinoline ring. The reaction is typically carried out at room temperature and yields a product with a purity of greater than 95%.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-10-5-11-22(16-21)31-17-24(28)26-20-12-13-23-19(15-20)9-6-14-27(23)25(29)18-7-3-2-4-8-18/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URELSYCHGHXJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B6561352.png)
![N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B6561353.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561375.png)
![N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6561386.png)
![N-(3-methoxyphenyl)-2-({6-oxo-5-[3-(trifluoromethyl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6561392.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6561393.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6561396.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561400.png)
![2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561404.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561412.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561422.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561430.png)
![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6561442.png)

